molecular formula C9H8BrNO3 B1291281 1-(4-Bromo-2-nitrophenyl)propan-2-one CAS No. 6127-15-7

1-(4-Bromo-2-nitrophenyl)propan-2-one

Cat. No. B1291281
CAS RN: 6127-15-7
M. Wt: 258.07 g/mol
InChI Key: FIUOHGYINUTMQZ-UHFFFAOYSA-N
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Description

The compound "1-(4-Bromo-2-nitrophenyl)propan-2-one" is a brominated nitrophenyl ketone. While the provided papers do not directly discuss this compound, they offer insights into similar brominated and nitro-substituted aromatic compounds, which can help infer some of the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of brominated aromatic compounds often involves the direct bromination of the aromatic ring. For instance, the bromination of 1-(4-nitrophenyl)-2-formylpyrrole with bromine in chloroform without a catalyst yields bromo derivatives, indicating that bromination can occur in the presence of a nitro group on the aromatic ring . This suggests that the synthesis of "1-(4-Bromo-2-nitrophenyl)propan-2-one" could similarly involve a direct bromination step.

Molecular Structure Analysis

The molecular structure of brominated nitrophenyl compounds can be planar, as seen in the crystal packing analysis of a related compound, 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one, which exhibits a nearly planar structure . This planarity can be attributed to the conjugation within the molecule, which may also be present in "1-(4-Bromo-2-nitrophenyl)propan-2-one".

Chemical Reactions Analysis

The presence of both bromo and nitro groups on an aromatic ring can influence the reactivity of the compound. For example, the photochemical reaction of 4-(2-nitrophenyl)-1,4-dihydropyridines leads to the formation of nitrosophenylpyridines, indicating that the nitro group can participate in electron transfer reactions . This implies that "1-(4-Bromo-2-nitrophenyl)propan-2-one" may also undergo similar photochemical reactions due to the presence of the nitro group.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated nitrophenyl compounds can be characterized using various spectroscopic techniques. For instance, the molecular orbital studies of (2E)-1-(4-bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one provide information on vibrational frequencies, electronic absorption spectra, and molecular electrostatic potential . These properties are influenced by the electron-withdrawing effects of the nitro group and the electron-donating effects of the bromo group. The thermal stability of such compounds can be assessed through thermogravimetric analysis, as seen in the study of 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one, which degrades thermally from 230 to 320°C . This information can be used to infer the thermal behavior of "1-(4-Bromo-2-nitrophenyl)propan-2-one".

Scientific Research Applications

Corrosion Inhibition

1-(4-Nitrophenylo-imino)-1-(phenylhydrazono)-propan-2-one, a related derivative, has been investigated for its corrosion inhibitive properties for mild steel in 1 M HCl solution. The compound demonstrated efficiency in corrosion inhibition, with effectiveness increasing alongside inhibitor concentration and decreasing with rising temperature. The adsorption conformed to the Langmuir adsorption isotherm, and the compound was characterized as a mixed-type inhibitor. Additionally, Density Functional Theory (DFT) supported the experimental results, providing a comprehensive understanding of the molecular interactions involved in the inhibition process (Hamani et al., 2017).

Photophysical Properties

The study of solvent polarity effects on chalcone derivatives, including those similar to 1-(4-Bromo-2-nitrophenyl)propan-2-one, revealed substantial insights into their photophysical properties. These properties are crucial for applications in optoelectronics and photonics. The compounds' absorption and fluorescence characteristics were observed to shift bathochromically from non-polar to polar solvents due to intramolecular charge transfer interactions. Such understanding aids in tailoring material properties for specific applications in light-emitting diodes (LEDs) and solar cells (Kumari et al., 2017).

Organic Electronics

In the realm of organic electronics, certain chalcone derivatives have been synthesized and scrutinized for their thermal stability, optical transmittance, and light emission properties. Compounds like (E) 1-(furan-2-yl)-3-(4-bromophenyl) prop-2-en-1-one have shown promise due to their high thermal stability and optical transmittance, making them suitable for LED and solar cell fabrication. Such materials' characteristics, including their photoluminescence and optical band gap, highlight their potential in advancing organic electronic device technologies (Davanagere & Jayarama, 2019).

Nonlinear Optical Properties

Investigations into the nonlinear optical (NLO) properties of certain chalcone derivatives have shown that these compounds exhibit significant optoelectronic and charge transport characteristics. These features are pivotal for their application in semiconductor devices. The detailed study of intra- and inter-molecular charge transport in these compounds illuminates their potential as n-type materials in organic semiconductor devices due to their favorable electron transfer integral values. Such materials are instrumental in the advancement of optoelectronic technology, providing essential components for devices like light-emitting diodes and solar panels (Shkir et al., 2019).

Safety And Hazards

“1-(4-Bromo-2-nitrophenyl)propan-2-one” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

1-(4-bromo-2-nitrophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c1-6(12)4-7-2-3-8(10)5-9(7)11(13)14/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUOHGYINUTMQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618341
Record name 1-(4-Bromo-2-nitrophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2-nitrophenyl)propan-2-one

CAS RN

6127-15-7
Record name 1-(4-Bromo-2-nitrophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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